2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid
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Overview
Description
2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzoic acid derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(1,2,3-oxadiazol-3-yl)benzoic acid
- 2-Methoxy-5-(1,2,5-oxadiazol-3-yl)benzoic acid
- 2-Methoxy-5-(1,3,4-oxadiazol-3-yl)benzoic acid
Uniqueness
2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the specific positioning of the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-8-3-2-6(4-7(8)10(13)14)9-11-5-16-12-9/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDFSMTUHAQUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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